molecular formula C8H10F3N3O4 B2938298 3-Pyrrolidin-3-yl-4H-1,2,4-oxadiazol-5-one;2,2,2-trifluoroacetic acid CAS No. 2411255-45-1

3-Pyrrolidin-3-yl-4H-1,2,4-oxadiazol-5-one;2,2,2-trifluoroacetic acid

Cat. No.: B2938298
CAS No.: 2411255-45-1
M. Wt: 269.18
InChI Key: PZPGOVDDRWCXKP-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,2,4-oxadiazol and pyrrolidine . The 1,2,4-oxadiazol ring is a heterocyclic compound, containing one oxygen atom and two nitrogen atoms . Pyrrolidine is a five-membered ring with four carbon atoms and one nitrogen atom . These structures are often used in medicinal chemistry due to their versatile properties .


Molecular Structure Analysis

The molecular structure of this compound would likely involve the 1,2,4-oxadiazol ring attached to the pyrrolidine ring. The exact structure would depend on the positions of the attachments and any additional functional groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Pyrrolidine derivatives have been shown to exhibit a wide range of biological activities, suggesting they may undergo various chemical reactions .

Scientific Research Applications

Catalysis and Synthesis

The combination of (S)-N-(2-pyrrolidinylmethyl)pyrrolidine/trifluoroacetic acid has been utilized in organocatalysis, demonstrating high regio- and enantioselectivity in the addition of alkyl methyl ketones to beta-dimethyl(phenyl)silylmethylene malonate (Chowdhury & Ghosh, 2009).

Formation of Bicyclic Systems

One-pot condensation processes involving 5-oxopyrrolidine-3-carboxylic acids have led to the formation of novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems, which exhibit potential biological activity (Kharchenko et al., 2008).

Intramolecular Aldol Reactions

The trifluoroacetic acid salt of 2-(pyrrolidinylmethyl)pyrrolidine is an effective organocatalyst for asymmetric intramolecular aldol reactions, enabling the creation of bicyclo[4.3.0]nonane derivatives with high enantioselectivity (Hayashi et al., 2007).

Synthesis of Heterocyclic Compounds

These chemicals are key intermediates in the synthesis of various heterocyclic compounds, such as 1,2,4-triazoles, which exhibit antimicrobial activities (Bayrak et al., 2009).

Anticancer Applications

Compounds synthesized from these chemicals have shown promise in anticancer research. For instance, the synthesis of 1,3,4-oxadiazoles and trifluoromethylpyridines has led to the discovery of new potential anticancer agents (Redda & Gangapuram, 2007).

Mechanism of Action

Target of Action

The primary target of this compound is the G-protein coupled bile acid receptor 1 (GPBAR1) . GPBAR1 has emerged as a prominent target for the treatment of metabolic and inflammatory diseases including type 2 diabetes, obesity, and non-alcoholic steatohepatitis .

Mode of Action

The compound acts as a non-steroidal agonist for GPBAR1 . It selectively activates the receptor, inducing the mRNA expression of the GPBAR1 target gene pro-glucagon . This compound shows high selectivity over other bile acid receptors such as FXR, LXRα, LXRβ, and PXR, and the related receptors PPARα and PPARγ .

Biochemical Pathways

The activation of GPBAR1 by this compound affects multiple metabolic pathways. In intestinal enteroendocrine L cells, GPBAR1 activation stimulates the transcription of the proglucagon gene expression and the secretion of the incretin GLP-1, thus lowering blood glucose and insulin levels while increasing insulin sensitivity . In brown adipose tissue and muscle, GPBAR1 locally stimulates thyroid hormone-mediated thermogenesis, thereby enhancing energy expenditure .

Pharmacokinetics

The pharmacokinetic properties of this compound suggest that it might be exploited to achieve effective drug candidates to treat GPBAR1 related disorders . .

Result of Action

The molecular and cellular effects of this compound’s action include the induction of mRNA expression of the GPBAR1 target gene pro-glucagon , which leads to the secretion of the incretin GLP-1 and the lowering of blood glucose and insulin levels . It also stimulates thyroid hormone-mediated thermogenesis in brown adipose tissue and muscle, enhancing energy expenditure .

Future Directions

Future research could involve further exploration of the biological activity of this compound, as well as optimization of its synthesis process. Additionally, studies could investigate the potential applications of this compound in various fields, such as medicine or materials science .

Properties

IUPAC Name

3-pyrrolidin-3-yl-4H-1,2,4-oxadiazol-5-one;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2.C2HF3O2/c10-6-8-5(9-11-6)4-1-2-7-3-4;3-2(4,5)1(6)7/h4,7H,1-3H2,(H,8,9,10);(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXUGAZAXRJYNEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=NOC(=O)N2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2411255-45-1
Record name 3-(pyrrolidin-3-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one; trifluoroacetic acid
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